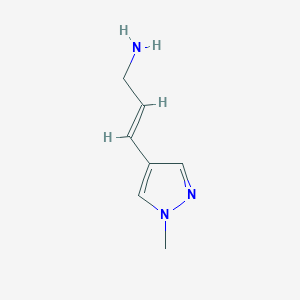

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine

Overview

Description

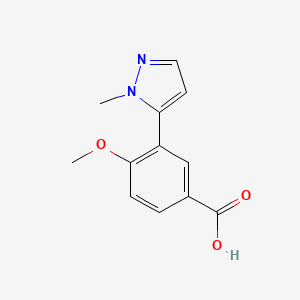

“3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine” is a chemical compound with the IUPAC name 3-(1-methyl-1H-pyrazol-4-yl)-2-propyn-1-amine . It has a molecular weight of 135.17 . The compound is liquid in physical form .

Molecular Structure Analysis

The molecular structure of “3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine” can be represented by the InChI code: 1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 .Physical And Chemical Properties Analysis

“3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine” is a liquid . Its molecular weight is 135.17 .Scientific Research Applications

Heterocyclic Compound Synthesis

One significant application of pyrazole derivatives involves their use as building blocks in synthesizing a wide array of heterocyclic compounds. Gomaa and Ali (2020) highlighted the versatility of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones in generating heterocyclic structures such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This reactivity provides a pathway for creating diverse molecules with potential applications in pharmaceuticals and dyes, suggesting a broad utility for pyrazole-based compounds in organic synthesis (Gomaa & Ali, 2020).

Pharmaceutical Applications

Pyrazole derivatives are noted for their wide range of biological activities. Sharma et al. (2021) reviewed the synthetic strategies and medicinal significance of methyl-substituted pyrazoles, which have shown potential as medicinal scaffolds exhibiting various biological activities. The review underscores the importance of these derivatives in the development of new pharmaceutical agents, highlighting the ongoing research into pyrazole-based compounds for therapeutic uses (Sharma et al., 2021).

Environmental and Material Science

Ateia et al. (2019) explored the application of amine-functionalized sorbents, including those derived from pyrazole structures, in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The study provided a critical analysis of using these sorbents for PFAS removal, highlighting the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology. This research indicates the potential of pyrazole-derived compounds in environmental remediation technologies, particularly in water treatment (Ateia et al., 2019).

Food Safety

Research on heterocyclic aromatic amines (HAAs), including those related to pyrazole compounds, has implications for food safety, particularly concerning the formation of HAAs in cooked meats. Chen et al. (2020) reviewed the safety aspects of HAAs from food processing to dietary intake, addressing the formation, mitigation, and metabolism of these compounds. The comprehensive review emphasizes the need for effective reduction and control of HAAs in food processing and dietary intake to improve public health outcomes (Chen et al., 2020).

Mechanism of Action

Target of action

Many compounds that contain a pyrazole ring, like the one in “3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine”, are known to interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure of the compound and its functional groups .

Mode of action

The compound would likely interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can alter the conformation or activity of the target, leading to changes in cellular function .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups that can be metabolized by the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in gene expression to alterations in cellular signaling or metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .

properties

IUPAC Name |

(E)-3-(1-methylpyrazol-4-yl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUZHITXUBOTAH-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)

![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)

![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)

![[1-Cyclopropyl-2-(3-fluorophenoxy)ethyl]methylamine](/img/structure/B1426826.png)